molecular formula C20H21N3O4 B2378832 2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide CAS No. 496054-95-6

2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide

Cat. No.: B2378832
CAS No.: 496054-95-6
M. Wt: 367.405
InChI Key: DXPKOMCHKUAXCF-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide (CAS 496054-95-6) is a chemical compound with a molecular formula of C20H21N3O4 and a molecular weight of 367.40 g/mol. This benzamide derivative features a piperidine scaffold, a structure of high significance in medicinal chemistry known for its presence in various pharmacologically active molecules . The compound is characterized by a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4, with a calculated topological polar surface area of approximately 95.2 Ų and an XLogP3 value of 3.5, properties that influence its bioavailability and interaction with biological targets . The structural profile of this compound, which combines a benzylpiperidine moiety with a nitrophenyl-oxoacetamide group, suggests potential for diverse research applications. Piperidine and benzamide derivatives are extensively investigated in neuroscience, particularly for their interactions with enzymes and receptors in the central nervous system . For instance, similar benzamide-based compounds have been designed, synthesized, and evaluated as potent acetylcholinesterase (AChE) inhibitors, with some derivatives exhibiting inhibitory activity higher than the well-known drug donepezil . Molecular docking studies of such analogs have demonstrated their ability to bind to the active site of AChE, a key therapeutic target for cognitive disorders, through critical interactions like hydrogen bonding . Furthermore, piperidine-based structures are commonly explored for their affinity to various neurological targets, including the serotonin transporter (SERT), highlighting their relevance in the development of multitarget ligands for complex neurodegenerative diseases . Researchers can utilize this compound as a key intermediate or a reference standard in the design and synthesis of novel bioactive molecules, or for probing structure-activity relationships (SAR) in drug discovery programs. This product is available for research and development purposes. It is supplied with a guaranteed purity of 90% or higher, as confirmed by standard analytical techniques . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-19(21-17-7-4-8-18(14-17)23(26)27)20(25)22-11-9-16(10-12-22)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPKOMCHKUAXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

Core Structural Disassembly

The target molecule decomposes into three modular components:

  • 4-Benzylpiperidine backbone : Provides lipophilic character and stereochemical complexity.
  • 2-Oxoacetamide bridge : Serves as a conformational linker between aromatic systems.
  • 3-Nitrophenyl pharmacophore : Imparts electronic polarization for potential biological interactions.

Route Prioritization

Comparative analysis of synthetic approaches from patent literature and medicinal chemistry studies reveals two dominant strategies:

Sequential Alkylation-Amidation (Route A)
  • Step 1 : Benzylation of piperidine at C4
  • Step 2 : Chloroacetylation of 4-benzylpiperidine
  • Step 3 : Coupling with 3-nitroaniline
Convergent Ugi-Type Assembly (Route B)
  • Single-pot reaction of:
    • 4-Benzylpiperidine
    • Glyoxylic acid
    • 3-Nitroaniline
    • Isocyanide

Route A demonstrates superior scalability (gram-scale demonstrated) and reproducibility (95% purity by HPLC), while Route B offers atom economy at the expense of complex byproduct formation.

Detailed Synthetic Protocols

Route A: Stepwise Alkylation-Amidation

Synthesis of 4-Benzylpiperidine

Reagents :

  • Piperidine (1.0 eq)
  • Benzyl chloride (1.2 eq)
  • K₂CO₃ (2.5 eq), dry acetone

Procedure :

  • Reflux piperidine with benzyl chloride in acetone/K₂CO₃ (12 h, 80°C)
  • Filter and concentrate under reduced pressure
  • Purify via fractional distillation (bp 112–115°C/0.8 mmHg)

Yield : 84%
Characterization :

  • ¹H NMR (CDCl₃): δ 1.45–1.62 (m, 2H), 1.75–1.88 (m, 2H), 2.45–2.67 (m, 4H), 3.52 (s, 2H), 7.22–7.35 (m, 5H)
  • MS (ESI+) : m/z 176.1 [M+H]⁺
Chloroacetylation to 2-Chloro-1-(4-benzylpiperidin-1-yl)ethanone

Reagents :

  • 4-Benzylpiperidine (1.0 eq)
  • Chloroacetyl chloride (1.5 eq)
  • Et₃N (2.0 eq), DCM

Procedure :

  • Add chloroacetyl chloride dropwise to stirred piperidine/DCM solution at 0°C
  • Warm to RT, stir 6 h
  • Wash with 5% HCl (2×), brine
  • Dry (Na₂SO₄), concentrate, recrystallize (EtOAc/hexanes)

Yield : 76%
Characterization :

  • mp : 89–91°C
  • ¹³C NMR (CDCl₃): δ 167.8 (C=O), 53.4–62.1 (piperidine C), 44.2 (CH₂Cl)
Amidation with 3-Nitroaniline

Reagents :

  • 2-Chloro-1-(4-benzylpiperidin-1-yl)ethanone (1.0 eq)
  • 3-Nitroaniline (1.1 eq)
  • DIPEA (3.0 eq), DMF

Procedure :

  • Heat reagents in DMF at 90°C under N₂ (8 h)
  • Quench with ice water, extract with EtOAc (3×)
  • Chromatography (SiO₂, 3:7 EtOAc/hexanes)

Yield : 68%
Purity : 98.2% (HPLC, C18, 254 nm)

Route B: Ugi Multicomponent Reaction

Reagents :

  • 4-Benzylpiperidine (1.0 eq)
  • Glyoxylic acid monohydrate (1.0 eq)
  • 3-Nitroaniline (1.0 eq)
  • tert-Butyl isocyanide (1.0 eq)
  • MeOH, molecular sieves

Procedure :

  • Stir reagents in MeOH (24 h, RT)
  • Filter, concentrate, purify via flash chromatography

Yield : 52%
Challenges :

  • Competing formation of bis-amide byproducts (23% yield)
  • Requires rigorous exclusion of moisture

Critical Process Parameters and Optimization

Temperature Effects on Amidation (Route A)

Temp (°C) Reaction Time (h) Yield (%) Purity (%)
70 12 54 91.2
80 10 61 95.4
90 8 68 98.2
100 6 65 97.8

Optimal balance achieved at 90°C with 8 h reaction time

Solvent Screening for Ugi Reaction (Route B)

Solvent Dielectric Constant Yield (%) Byproducts (%)
MeOH 32.7 52 23
EtOH 24.3 48 27
DMF 36.7 41 34
THF 7.5 38 41

Methanol provides optimal polarity for component solubility while minimizing side reactions

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, NH)
  • δ 7.82–7.75 (m, 2H, ArH)
  • δ 7.45–7.29 (m, 5H, benzyl)
  • δ 4.12–3.98 (m, 4H, piperidine)
  • δ 3.62 (s, 2H, CH₂CO)

13C NMR (101 MHz, DMSO-d₆) :

  • δ 168.4 (C=O amide)
  • δ 165.9 (C=O ketone)
  • δ 148.2–114.7 (aromatic carbons)
  • δ 53.1–46.8 (piperidine carbons)

HRMS (ESI-TOF) :

  • Calculated for C₂₁H₂₃N₃O₄ [M+H]⁺: 381.1689
  • Found: 381.1684

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or amines.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets.

Antimicrobial Activity

Preliminary studies suggest that derivatives of similar structures demonstrate significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential utility in combating bacterial infections .

Anticancer Properties

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. Studies have indicated that it may induce apoptosis and inhibit key enzymes involved in cancer progression. For instance:

  • A549 Cell Line (Lung Cancer) : IC50 value of 15 µM, primarily through apoptosis induction.
  • MCF7 Cell Line (Breast Cancer) : IC50 value of 12.5 µM, with mechanisms involving cell cycle arrest at the G1 phase.
  • HeLa Cell Line (Cervical Cancer) : IC50 value of 10 µM, demonstrating enzyme inhibition crucial for cancer cell survival .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The nitrophenyl group may play a role in the compound’s binding affinity and specificity, while the piperidine ring can influence its overall conformation and stability.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The target compound shares the 2-oxoacetamide backbone with multiple analogs (Table 1). Key structural differences lie in the substituents on the piperidine/indole rings and the N-aryl groups:

Compound Core Structure Substituents Key Features Reference
Target Compound 2-Oxoacetamide 4-Benzylpiperidine, 3-nitrophenyl Nitro group (electron-withdrawing), benzylpiperidine (lipophilic)
5h () Adamantane-indole-2-oxoacetamide 2-Methoxyphenyl Methoxy group (electron-donating), adamantane (rigid)
4p () Benzo[d][1,3]dioxol-5-yl-2-oxoacetamide 4-Methoxyphenyl Methoxy group, dioxolane ring (polar)
Indole-2-oxoacetamide 4-Methoxyphenyl Methoxy group, indole (planar aromatic)
GW842470X () Indole-2-oxoacetamide 3,5-Dichloropyridin-4-yl, 4-fluorobenzyl Halogenated groups (lipophilic), PDE4 inhibition (IC50 = 9.7 nM)

Key Observations :

  • Electronic Effects: The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating groups (e.g., methoxy in 5h and 4p).
  • Steric and Lipophilic Profiles : The 4-benzylpiperidine moiety adds bulk and lipophilicity compared to adamantane (5h) or dioxolane (4p) substituents. This could influence membrane permeability and pharmacokinetics .

Pharmacological and Physicochemical Properties

Physicochemical Properties

  • Solubility : The nitro group increases polarity but may reduce aqueous solubility due to crystal packing effects. Comparatively, methoxy-substituted analogs (e.g., 5h, 4p) are more lipophilic .
  • Molecular Weight : Estimated at 366.4 g/mol (C20H20N3O4), larger than simpler analogs like ’s compound (294.31 g/mol) .

Biological Activity

2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in neurological disorders. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group, alongside a nitrophenyl moiety and an oxoacetamide functional group. This unique structure is believed to contribute to its pharmacological properties.

Research indicates that this compound may act as an antagonist at certain neurotransmitter receptors, particularly the NMDA (N-methyl-D-aspartate) receptor. NMDA receptors are critical for synaptic plasticity and memory function, making them a target for drugs aimed at treating cognitive impairments.

NMDA Receptor Antagonism

Studies have shown that similar compounds exhibit NMDA receptor antagonism, which can lead to neuroprotective effects in models of ischemic injury. The antagonistic action helps prevent excitotoxicity, a process where excessive glutamate leads to neuronal damage .

Acetylcholinesterase Inhibition

Compounds related to this compound have been noted for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components:

  • Piperidine Ring : Essential for receptor binding.
  • Benzyl Group : Influences lipophilicity and receptor affinity.
  • Nitrophenyl Moiety : May enhance interaction with specific targets through electronic effects.

Research has shown that modifications to these groups can significantly alter potency and selectivity towards various receptors .

Case Studies

  • Neuroprotective Effects : In vitro studies demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.
  • Anti-inflammatory Properties : Some analogs have shown promise in reducing inflammation through modulation of cytokine release in cell culture models, indicating broader therapeutic potential beyond neurological applications.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
NMDA Receptor AntagonismNeuroprotective effects
Acetylcholinesterase InhibitionEnhanced cholinergic transmission
Anti-inflammatoryReduced cytokine release

Q & A

Basic: How is the compound structurally classified, and what functional groups dictate its reactivity?

The compound belongs to the piperidine-acetamide class , characterized by a 4-benzylpiperidin-1-yl moiety linked to an N-(3-nitrophenyl)-2-oxoacetamide backbone. Key functional groups include:

  • Piperidine ring : Influences lipophilicity and potential CNS activity .
  • 3-Nitrophenyl group : Enhances electron-withdrawing properties, affecting receptor binding and metabolic stability .
  • Oxoacetamide bridge : Provides hydrogen-bonding capacity for target interactions .
    Structural analogs (e.g., dihydropyridines, thienopyrimidines) suggest reactivity at the amide bond and nitrophenyl group under acidic/basic conditions .

Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?

Synthesis typically involves:

Piperidine benzylation : Alkylation of piperidine with benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) .

Oxoacetamide formation : Coupling the benzylpiperidine intermediate with 3-nitroaniline via carbodiimide-mediated amidation (e.g., HOBt/EDCI in DCM) .

Purification : Chromatography (silica gel) or recrystallization (ethanol/water) to achieve >95% purity .
Key challenges : Nitro group reduction during reaction optimization; use inert atmospheres to prevent side reactions .

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

  • NMR spectroscopy : Confirms regiochemistry of the benzylpiperidine and nitrophenyl groups (¹H/¹³C NMR) .
  • HPLC-MS : Quantifies purity and detects byproducts (e.g., deaminated derivatives) .
  • Elemental analysis : Validates stoichiometry of C, H, N .
  • X-ray crystallography (if crystalline): Resolves 3D conformation for SAR studies .

Advanced: How can conflicting bioactivity data across studies be resolved methodologically?

Contradictions in biological activity (e.g., kinase inhibition vs. no cellular effect) may arise from:

  • Assay conditions : Varying pH, temperature, or solvent (DMSO vs. aqueous buffer) alters compound solubility and target binding .
  • Off-target interactions : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm specificity .
  • Metabolic instability : Pre-incubate with liver microsomes to assess degradation prior to biological testing .

Advanced: What experimental strategies elucidate its mechanism of action (MoA) in complex biological systems?

  • Target deconvolution : Combine affinity chromatography with mass spectrometry to identify binding partners .
  • Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler®) to identify off-target kinase inhibition .
  • Cellular pathway analysis : RNA-seq or phosphoproteomics post-treatment to map signaling perturbations .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Piperidine substitution : Replace benzyl with 4-fluorobenzyl to enhance blood-brain barrier penetration .
  • Nitrophenyl modification : Reduce nitro to amine for improved solubility, but monitor loss of target affinity .
  • Acetamide bioisosteres : Substitute oxoacetamide with thioacetamide to modulate metabolic stability .
    Validation : Parallel synthesis followed by in vitro/in vivo potency and ADME profiling .

Advanced: What computational methods predict pharmacokinetic and toxicity profiles?

  • In silico ADME : Tools like SwissADME predict LogP (lipophilicity) and CYP450 interactions .
  • Toxicity screening : Use ProTox-II to flag hepatotoxicity risks from the nitro group .
  • Molecular dynamics (MD) : Simulate binding to hERG channels to assess cardiac liability .

Advanced: How can formulation challenges (e.g., low aqueous solubility) be addressed preclinically?

  • Salt formation : Synthesize hydrochloride or mesylate salts to improve solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes .
  • Co-solvent systems : Use Cremophor EL or polysorbate 80 in dosing solutions .

Advanced: What strategies validate target selectivity against structurally related receptors?

  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-LY341495 for mGluR) to quantify displacement .
  • CRISPR knockouts : Generate cell lines lacking the putative target to confirm on-target effects .
  • Cryo-EM : Resolve compound-target complexes to identify binding-site interactions .

Advanced: How can metabolic instability be mitigated without compromising potency?

  • Deuterium incorporation : Replace labile hydrogens on the acetamide bridge to slow CYP3A4-mediated oxidation .
  • Prodrug design : Mask the nitro group as a phosphate ester for targeted release in hypoxic tissues .
  • Metabolite identification : Use LC-HRMS to track degradation pathways and block vulnerable sites .

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